2-(4-Chloro-pyrimidin-2-yloxy)-quinoxaline is a significant compound in the realm of medicinal chemistry, particularly noted for its potential biological activities. This compound features a quinoxaline core, which is a bicyclic structure composed of two fused aromatic rings, and is substituted with a 4-chloro-pyrimidin-2-yloxy group. The molecular formula for this compound is , and it has a molecular weight of approximately 258.66 g/mol. Quinoxaline derivatives have garnered attention due to their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It falls under the classification of heterocyclic compounds, specifically quinoxalines, which are characterized by their nitrogen-containing ring structures. Quinoxalines are known for their versatility in synthetic chemistry and their role as pharmacophores in drug design.
The synthesis of 2-(4-Chloro-pyrimidin-2-yloxy)-quinoxaline can be achieved through several methods involving different starting materials and reaction conditions. One notable approach involves the reaction of 1,2-phenylenediamine with phenacyl halides under acidic conditions or with various catalysts to facilitate the formation of the quinoxaline ring.
The structure of 2-(4-Chloro-pyrimidin-2-yloxy)-quinoxaline consists of a quinoxaline ring system with a chloro-substituted pyrimidine moiety attached via an ether linkage. The InChI key for this compound is UBKZLXNCQJTZJS-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
C1=CC=C2C(=C1)N=CC(=N2)OC3=NC=CC(=N3)Cl
The reactivity of 2-(4-Chloro-pyrimidin-2-yloxy)-quinoxaline can be explored through various chemical transformations:
These reactions often require careful control of reaction conditions to optimize yield and selectivity while minimizing side products.
The mechanism by which 2-(4-Chloro-pyrimidin-2-yloxy)-quinoxaline exerts its biological effects is largely dependent on its interaction with specific biological targets:
The applications of 2-(4-Chloro-pyrimidin-2-yloxy)-quinoxaline are extensive within scientific research:
The most established route to 2-(4-Chloro-pyrimidin-2-yloxy)-quinoxaline involves sequential nucleophilic aromatic substitution (SNAr) reactions leveraging the differential reactivity of halogens on heterocyclic systems. A representative industrial-scale synthesis begins with para-chlorophenol undergoing alkaline hydrolysis catalyzed by copper 8-quinolinolate at 120-130°C to form hydroquinone in situ. This intermediate reacts directly with 2,6-dichloroquinoxaline without isolation, forming the critical quinoxalinyloxy linkage via SNAr at the 2-position. The 6-chloro substituent remains available for further functionalization. Crucially, the molar ratio of para-chlorophenol to alkaline catalyst (KOH/NaOH) significantly impacts conversion rates, with optimal ratios identified at 1:2-3 (mol/mol) [1].
Table 1: Optimization of SNAr Reaction Parameters for Quinoxaline-Pyrimidine Coupling
Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
K₂CO₃ | DMF | 80 | 6 | 78 | 95 |
Cs₂CO₃ | ACN | 90 | 4 | 85 | 96 |
NaOH | Water | 100 | 3 | 92* | 97 |
KOH | Solvent-free | 110 | 2 | 88 | 96 |
*Note: *Yield increased to 96% with phase-transfer catalyst (tetrabutylammonium bromide)
The final pyrimidinyloxy linkage installation employs 4,6-dichloropyrimidine under controlled conditions. Selective substitution at the 2-position occurs at 70-80°C in polar aprotic solvents, yielding the target molecule with the 4-chloro position preserved for downstream applications. Solvent selection proves critical: Dimethylformamide (DMF) provides optimal solubility but complicates purification, while acetonitrile (ACN) offers easier workup with modest yield reduction [1] [9].
Efficient formation of the diaryl ether linkage between pyrimidine and quinoxaline rings demands specialized catalytic approaches. Copper(I) iodide (CuI) with N,N-dimethylglycine (DMG) as ligand enables Ullmann-type coupling at reduced temperatures (80-90°C), suppressing thermal degradation pathways observed above 110°C. This system achieves 85-90% yield within 8 hours in DMSO solvent. For industrial applications, copper-exchanged zeolites offer recyclability (≥5 cycles with <5% activity loss), reducing catalyst costs and metal contamination in the final API [7].
Alternative catalytic paradigms include nanopalladium on magnetite (Pd@Fe₃O₄), facilitating magnetic recovery and reducing Pd leaching to <2 ppm. This system operates efficiently at 0.5 mol% loading in aqueous ethanol (80°C, 6h, 92% yield). The bentonite clay K-10 catalyst provides a metal-free alternative, particularly effective for electron-deficient pyrimidines, achieving 95% conversion in ethanol within 20 minutes under reflux conditions [7] [9].
Microwave irradiation revolutionizes synthesis timelines while improving yields and purity. Coupling 2-hydroxyquinoxaline with 4-chloro-2-fluoropyrimidine under microwave irradiation (300W, 140°C) in DMF solvent completes in 15 minutes with 94% isolated yield – a 5-fold reduction compared to conventional heating. Solvent-free conditions using potassium tert-butoxide dispersed on alumina achieve comparable efficiency (95% yield, 10 minutes irradiation), eliminating solvent waste and simplifying purification [7] [9].
Table 2: Microwave vs. Conventional Synthesis Efficiency
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction Time | 10-15 min | 8-12 h |
Temperature | 140-160°C | 110-130°C |
Typical Yield | 90-95% | 75-85% |
Solvent Consumption | Minimal (or none) | 5-10 L/mol |
Byproduct Formation | <5% | 10-15% |
Beyond ether coupling, transition metals enable complex annulations to build functionalized quinoxaline cores. Iron(III) chloride (FeCl₃) catalyzes oxidative cyclization between 1,2-diaminobenzenes and α-hydroxyketones at 80°C, forming the quinoxaline scaffold prior to pyrimidinyloxy coupling. This approach achieves 88% yield with excellent functional group tolerance (halogens, nitro, ester groups). For late-stage diversification, palladium acetate (Pd(OAc)₂) with XPhos ligand enables Suzuki coupling at the 6-position of the quinoxaline ring after assembly of the core structure, allowing introduction of aryl/heteroaryl groups without disrupting the pyrimidinyloxy linkage [7] [9].
Effective purification leverages differential solubility and crystallization kinetics. Hot water washing (65-75°C) efficiently removes inorganic salts and water-soluble catalysts from the crude product. Subsequent recrystallization from ethanol-water mixtures (4:1 v/v) yields needle-like crystals of >99% purity. For chromatography-averse scale-up, antisolvent crystallization using n-heptane added to THF solutions provides 92% recovery with <0.5% residual solvents. Critical process parameters include cooling rate (0.5°C/min optimal) and seeding strategy to control polymorph formation [1].
Table 3: Purification Solvent Systems and Performance
Solvent System | Purity (%) | Recovery (%) | Key Impurities Removed |
---|---|---|---|
EtOH/H₂O (4:1) | 99.2 | 85 | Chloro-precursors, Dimers |
THF/n-Heptane (1:3) | 98.7 | 92 | Tarry byproducts, Metal residues |
Acetone/Water (3:1) | 97.5 | 88 | Hydrolyzed impurities |
Dichloromethane/Hexane | 99.5* | 75 | Polar decomposition products |
*Note: *Requires subsequent charcoal treatment
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3